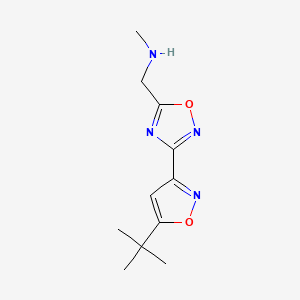

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-méthylméthanamine

Vue d'ensemble

Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Applications De Recherche Scientifique

J’ai effectué une recherche sur les applications de recherche scientifique du composé 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-méthylméthanamine. Cependant, les informations disponibles sont principalement axées sur son application dans le traitement du cancer, en particulier en tant qu’inhibiteur de FLT3 dans la leucémie aiguë myéloïde. Vous trouverez ci-dessous une section détaillée sur cette application :

Inhibiteur de FLT3 dans la leucémie aiguë myéloïde (LAM)

Ce composé a été identifié comme un inhibiteur de la phosphorylation de la tyrosine kinase 3 de type Fms (FLT3), qui joue un rôle crucial dans le développement et la progression de la leucémie aiguë myéloïde. La recherche a montré qu’il peut induire l’apoptose d’une manière dépendante de la concentration. Des études antitumorales in vivo ont démontré que ce composé a entraîné une régression tumorale complète dans le modèle xénogreffe MV4-11 à une dose de 60 mg/kg/j sans perte de poids corporel observable .

Mécanisme D'action

Target of Action

The primary target of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells .

Mode of Action

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine acts as a potent and selective inhibitor of the FLT3 kinase . It binds to the ATP-binding site of the FLT3 kinase, thereby inhibiting the phosphorylation and activation of the FLT3 signaling pathway .

Biochemical Pathways

The inhibition of FLT3 kinase by 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine affects multiple downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. The inhibition of these pathways leads to the induction of apoptosis and a decrease in cell proliferation .

Pharmacokinetics

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been found to have good pharmacokinetic properties . Its aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development

Result of Action

The inhibition of FLT3 kinase by 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine results in the induction of apoptosis and a decrease in cell proliferation . In vivo antitumor studies have shown that this compound led to complete tumor regression in the MV4-11 xenograft model .

Safety and Hazards

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on developing environmentally benign procedures for the synthesis of isoxazoles with significant biological interests .

Analyse Biochimique

Biochemical Properties

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain kinases, such as FLT3, which is involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes and has potential therapeutic implications, particularly in the treatment of diseases like acute myeloid leukemia .

Cellular Effects

The effects of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the phosphorylation of FLT3, leading to apoptosis in certain cancer cell lines . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further impacting cellular processes .

Molecular Mechanism

At the molecular level, 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of FLT3 kinase, inhibiting its activity and preventing downstream signaling . This inhibition disrupts the normal function of the kinase, leading to changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of kinase activity and prolonged changes in gene expression . These effects highlight the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . These findings underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

1-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)8-5-7(14-16-8)10-13-9(6-12-4)17-15-10/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNFSWJJTWCFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

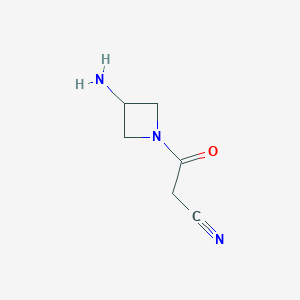

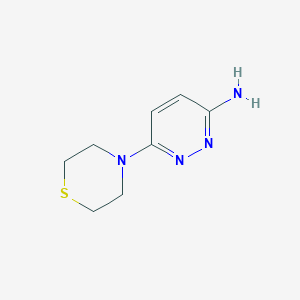

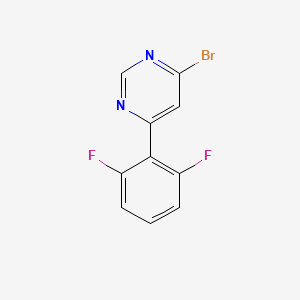

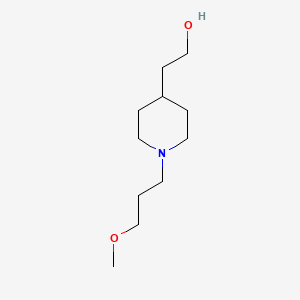

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

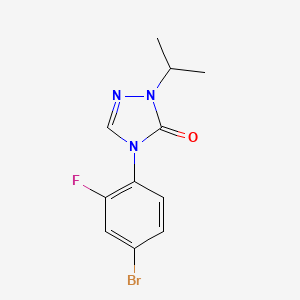

![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)

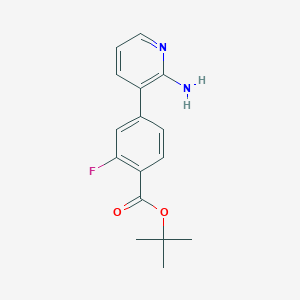

![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)

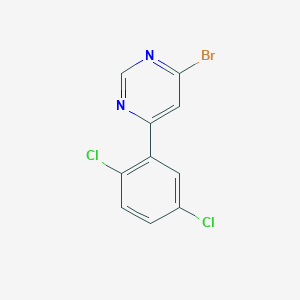

amine](/img/structure/B1475622.png)